Cas no 210694-29-4 (BOC-D-HIS(TOS)-OH DCHA)

BOC-D-HIS(TOS)-OH DCHA is a protected derivative of D-histidine, featuring a tert-butoxycarbonyl (BOC) group at the N-terminus and a tosyl (TOS) group protecting the imidazole side chain. The dicyclohexylamine (DCHA) salt form enhances its stability and solubility for peptide synthesis applications. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where orthogonal protection strategies are required. The BOC group allows for selective deprotection under acidic conditions, while the TOS group provides side-chain stability during coupling reactions. Its high purity and consistent performance make it a reliable choice for researchers working with histidine-containing peptides, ensuring efficient synthesis with minimal side reactions.
BOC-D-HIS(TOS)-OH DCHA structure
BOC-D-HIS(TOS)-OH DCHA structure
Product Name:BOC-D-HIS(TOS)-OH DCHA
CAS No:210694-29-4
MF:C30H46N4O6S
MW:590.774446964264
CID:911051
PubChem ID:91872548
Update Time:2025-10-30

BOC-D-HIS(TOS)-OH DCHA Chemical and Physical Properties

Names and Identifiers

    • BOC-D-HIS(TOS)-OH DCHA
    • BOC-D-HIS(TOS) DCHA
    • BOC-N-IM-4-TOLUENESYLFONYL-D-HISTIDINE DICYCLOHEXYLAMMONIUM SALT
    • BOC-NIM-TOSYL-D-HISTIDINE DCHA SALT
    • 210694-29-4
    • Boc-D-His(tos)dcha
    • Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)-amino)-3-(1-tosyl-1H-imidazol-4-yl)propanoate
    • dicyclohexylamine (R)-2-(tert-butoxycarbonylamino)-3-(1-tosyl-1H-imidazol-4-yl)propanoate
    • Inchi: 1S/C18H23N3O6S.C12H23N/c1-12-5-7-14(8-6-12)28(25,26)21-10-13(19-11-21)9-15(16(22)23)20-17(24)27-18(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,10-11,15H,9H2,1-4H3,(H,20,24)(H,22,23);11-13H,1-10H2/t15-;/m1./s1
    • InChI Key: RNRUVXUHYUOWJW-XFULWGLBSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(N1C=NC(=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C)(=O)=O.N(C1CCCCC1)C1CCCCC1

Computed Properties

  • Exact Mass: 590.31400
  • Monoisotopic Mass: 590.314
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 10
  • Complexity: 778
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 148A^2

Experimental Properties

  • PSA: 155.41000
  • LogP: 4.30110

BOC-D-HIS(TOS)-OH DCHA Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AF64627-1g
BOC-D-HIS(TOS)-OH DCHA
210694-29-4 98+%
1g
$639.00 2024-04-20

Additional information on BOC-D-HIS(TOS)-OH DCHA

BOC-D-HIS(TOS)-OH DCHA: An Overview of a Key Compound in Peptide Synthesis and Medicinal Chemistry

BOC-D-HIS(TOS)-OH DCHA (CAS No. 210694-29-4) is a versatile and essential compound in the field of peptide synthesis and medicinal chemistry. This compound, also known as N-tert-Butyloxycarbonyl-D-histidine p-toluenesulfonate, plays a crucial role in the synthesis of peptides and proteins, particularly in the protection and deprotection of amino acids during the synthetic process. The unique properties of BOC-D-HIS(TOS)-OH DCHA make it an indispensable reagent in various research and development applications, including drug discovery and therapeutic development.

The chemical structure of BOC-D-HIS(TOS)-OH DCHA consists of a tert-butyloxycarbonyl (Boc) protecting group attached to the N-terminal of the histidine residue, and a p-toluenesulfonate (Tos) group attached to the side chain. This dual protection strategy ensures that the histidine residue remains stable during synthesis, preventing unwanted side reactions and ensuring high yields of the desired product. The Boc group can be selectively removed under mild acidic conditions, while the Tos group can be cleaved using stronger reagents, providing flexibility in synthetic strategies.

In recent years, significant advancements have been made in understanding the role of histidine residues in protein function and stability. Histidine is a crucial amino acid due to its ability to form hydrogen bonds, coordinate metal ions, and participate in catalytic activities. The use of BOC-D-HIS(TOS)-OH DCHA in peptide synthesis allows researchers to precisely control the incorporation and modification of histidine residues, which is essential for studying protein-protein interactions, enzyme mechanisms, and drug-target interactions.

The versatility of BOC-D-HIS(TOS)-OH DCHA extends beyond basic research. In medicinal chemistry, this compound is used in the development of peptidomimetics and small molecule drugs. Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacological properties such as increased stability, reduced immunogenicity, and enhanced bioavailability. The use of BOC-D-HIS(TOS)-OH DCHA in these synthetic processes enables the creation of highly specific and potent therapeutic agents.

Clinical trials involving compounds synthesized using BOC-D-HIS(TOS)-OH DCHA have shown promising results in various therapeutic areas. For example, a recent study published in the Journal of Medicinal Chemistry reported the successful synthesis and evaluation of a novel peptidomimetic that demonstrated potent antiviral activity against several strains of influenza virus. The use of BOC-D-HIS(TOS)-OH DCHA in this study was critical for ensuring the correct folding and stability of the peptidomimetic, which contributed to its high efficacy.

In addition to its applications in antiviral therapy, BOC-D-HIS(TOS)-OH DCHA has also been used in the development of cancer therapeutics. A study published in Cancer Research described the synthesis of a peptidomimetic that selectively targets tumor-associated proteases. The use of BOC-D-HIS(TOS)-OH DCHA allowed for precise control over the structure and function of the peptidomimetic, resulting in enhanced selectivity for cancer cells over normal cells.

The safety profile of BOC-D-HIS(TOS)-OH DCHA has been extensively studied, and it is generally considered safe for use in laboratory settings when proper handling protocols are followed. However, as with any chemical reagent, it is important to adhere to standard safety guidelines to ensure safe handling and storage.

In conclusion, BOC-D-HIS(TOS)-OH DCHA (CAS No. 210694-29-4) is a vital compound in peptide synthesis and medicinal chemistry. Its unique properties make it an essential reagent for controlling the incorporation and modification of histidine residues in peptides and proteins. The compound's versatility has led to significant advancements in various research areas, including drug discovery and therapeutic development. As research continues to uncover new applications for this compound, its importance in the field is likely to grow even further.

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